molecular formula C17H21N3 B13752611 ANILINE, p-(p-CUMENYLAZO)-N,N-DIMETHYL- CAS No. 24596-38-1

ANILINE, p-(p-CUMENYLAZO)-N,N-DIMETHYL-

Cat. No.: B13752611
CAS No.: 24596-38-1
M. Wt: 267.37 g/mol
InChI Key: GIYUBPYYTBWGPK-UHFFFAOYSA-N
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Description

ANILINE, p-(p-CUMENYLAZO)-N,N-DIMETHYL-: is an organic compound known for its vibrant color and utility in various chemical applications. This compound is a derivative of aniline, where the aniline structure is modified with a p-cumenylazo group and two N,N-dimethyl groups. It is primarily used in dye manufacturing and as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ANILINE, p-(p-CUMENYLAZO)-N,N-DIMETHYL- typically involves the diazotization of p-cumidine followed by coupling with N,N-dimethylaniline. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the careful handling of reagents and intermediates to prevent decomposition and ensure product purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: ANILINE, p-(p-CUMENYLAZO)-N,N-DIMETHYL- can undergo oxidation reactions, leading to the formation of various oxidized products depending on the conditions and reagents used.

    Reduction: This compound can be reduced to its corresponding amine derivatives using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.

    Substitution: It can participate in electrophilic and nucleophilic substitution reactions, where the azo group can be replaced or modified under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, or other oxidizing agents.

    Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed:

    Oxidation: Various oxidized derivatives depending on the extent of oxidation.

    Reduction: Corresponding amine derivatives.

    Substitution: Modified azo compounds with different substituents.

Scientific Research Applications

Chemistry: ANILINE, p-(p-CUMENYLAZO)-N,N-DIMETHYL- is used as a dye intermediate and in the synthesis of complex organic molecules. Its vibrant color makes it useful in studying reaction mechanisms and kinetics.

Biology: In biological research, this compound can be used as a staining agent to visualize cellular components under a microscope.

Medicine: While not directly used as a drug, derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: In the industrial sector, it is used in the production of dyes, pigments, and as an intermediate in the synthesis of other organic compounds.

Mechanism of Action

The mechanism by which ANILINE, p-(p-CUMENYLAZO)-N,N-DIMETHYL- exerts its effects involves the interaction of the azo group with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules, leading to various biochemical effects. The pathways involved include electron transfer and radical formation, which can affect cellular processes.

Comparison with Similar Compounds

  • ANILINE, p-(p-TOLYLAZO)-N,N-DIMETHYL-
  • ANILINE, p-(p-ETHYLAZO)-N,N-DIMETHYL-
  • ANILINE, p-(p-PROPYLAZO)-N,N-DIMETHYL-

Comparison: ANILINE, p-(p-CUMENYLAZO)-N,N-DIMETHYL- is unique due to the presence of the p-cumenyl group, which imparts distinct chemical and physical properties compared to its analogs. The p-cumenyl group can influence the compound’s reactivity, stability, and color, making it particularly useful in specific applications where these properties are desired.

Properties

CAS No.

24596-38-1

Molecular Formula

C17H21N3

Molecular Weight

267.37 g/mol

IUPAC Name

N,N-dimethyl-4-[(4-propan-2-ylphenyl)diazenyl]aniline

InChI

InChI=1S/C17H21N3/c1-13(2)14-5-7-15(8-6-14)18-19-16-9-11-17(12-10-16)20(3)4/h5-13H,1-4H3

InChI Key

GIYUBPYYTBWGPK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C

Origin of Product

United States

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